molecular formula C26H22O5 B11157512 methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B11157512
M. Wt: 414.4 g/mol
InChI Key: OYDHTSWEDUTDHW-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted at position 6 with an ethyl group, at position 4 with a phenyl ring, and at position 7 with a methylenoxy-linked methyl benzoate ester. The compound’s structure combines a hydrophobic coumarin backbone with a polar ester moiety, making it a candidate for applications in materials science or medicinal chemistry. Its synthesis likely involves Williamson etherification to attach the benzoate group to the hydroxylated coumarin precursor, followed by esterification .

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 4-[(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate

InChI

InChI=1S/C26H22O5/c1-3-18-13-22-21(19-7-5-4-6-8-19)14-25(27)31-24(22)15-23(18)30-16-17-9-11-20(12-10-17)26(28)29-2/h4-15H,3,16H2,1-2H3

InChI Key

OYDHTSWEDUTDHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Coumarin Core Formation

The 6-ethyl-4-phenylcoumarin precursor is synthesized via the Pechmann condensation, a classical method for coumarin synthesis. This involves the reaction of resorcinol derivatives with β-keto esters in the presence of acidic catalysts. For example, ethyl acetoacetate and 3-ethylphenol undergo condensation under sulfuric acid catalysis to yield the 7-hydroxy-6-ethyl-4-phenylcoumarin intermediate.

Esterification and Alkylation

The hydroxyl group at position 7 of the coumarin core is alkylated with methyl 4-(bromomethyl)benzoate. This step employs a nucleophilic substitution mechanism, often facilitated by bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). Reaction conditions are critical, with temperatures maintained at 60–80°C to optimize yield while minimizing side reactions.

Key Reagents and Conditions:

StepReagents/ConditionsYield (%)
Coumarin formationH₂SO₄, 80°C, 6 h72–78
AlkylationK₂CO₃, DMF, 70°C, 12 h65–70

Advanced Electrochemical Synthesis

Recent advancements in green chemistry have introduced electrochemical methods for coumarin derivatives. A metal-free, continuous electrochemical microreactor approach enables oxidative cyclization of o-(1-alkynyl) benzoates under ambient conditions.

Mechanism of Electrochemical Cyclization

The process initiates with the anodic oxidation of the alkyne moiety, generating a radical cation. This intermediate undergoes intramolecular cyclization with the adjacent benzoate group, forming the coumarin core. The absence of stoichiometric oxidants and transition-metal catalysts reduces byproduct formation and simplifies purification.

Operational Parameters

  • Voltage: 1.2–1.5 V (vs. Ag/AgCl)

  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Yield: 68–74%

Industrial-Scale Production Strategies

Scalable synthesis requires optimizing reaction efficiency and cost-effectiveness. Continuous flow reactors have been adopted to enhance mass transfer and thermal control during the alkylation step.

Continuous Flow Alkylation

In a patented method, the coumarin intermediate and methyl 4-(bromomethyl)benzoate are pumped through a heated reactor column packed with solid-phase catalysts (e.g., Amberlyst-15). This setup achieves 85% conversion in 30 minutes, significantly reducing reaction time compared to batch processes.

Solvent Recycling

Industrial protocols emphasize solvent recovery. For instance, DMF is distilled and reused in subsequent batches, lowering production costs by ~20%.

Alternative Pathways and Modifications

Enzymatic Esterification

Preliminary studies explore lipase-catalyzed esterification under mild conditions (pH 7.0, 30°C). Although yields remain suboptimal (45–50%), this approach offers enantioselective advantages for chiral variants.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives: Addressed by controlling stoichiometry (1:1.05 molar ratio of coumarin to alkylating agent).

  • Decarboxylation products: Mitigated by avoiding excessive temperatures (>80°C) during esterification.

Purification Techniques

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

  • Crystallization: Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray analysis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Traditional AlkylationHigh yields (65–70%)Solvent-intensiveModerate
ElectrochemicalGreen chemistry, minimal byproductsRequires specialized equipmentLow to moderate
Continuous FlowRapid, scalableHigh initial investmentHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Pharmacological Properties
Research indicates that methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate exhibits significant biological activity attributed to its coumarin backbone. Coumarin derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Coumarins have shown effectiveness against various bacterial and fungal strains.
  • Anticoagulant Properties : Some coumarin derivatives are used as anticoagulants, influencing blood coagulation pathways.
  • Antioxidant Effects : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves several synthetic steps involving the coupling of benzoic acid derivatives with coumarin structures. This synthetic versatility allows for the development of various derivatives that can enhance its biological activity or modify its physical properties.

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications.

Interaction Studies

Preliminary interaction studies suggest that methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]methyl}benzoate may bind to various biological targets. These interactions can be explored further to determine its potential as a lead compound in drug discovery.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various coumarin derivatives, methyl 4-{[(6-ethyl-2-oxo-4-phenyll-coumarin)]}benzoate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

Case Study 2: Polymer Enhancement

Research involving the incorporation of methyl 4-{[(6-ethyl-2-oxo-coumarin)]}benzoate into polyvinyl chloride (PVC) matrices showed improved thermal stability and mechanical strength compared to unmodified PVC. This highlights its utility in material science applications.

Mechanism of Action

The mechanism of action of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen ring system can interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a class of coumarin esters with diverse substituents influencing physicochemical properties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison of Coumarin Derivatives

Compound Name Substituents on Coumarin Core Ester Group Molecular Formula Molecular Weight (g/mol) Key References
Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate 6-ethyl, 4-phenyl 4-methylbenzoate C26H22O5 414.45 Target compound
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate None (parent coumarin) 4-chlorobenzoate C16H9ClO4 300.69
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate 4-methyl 4-ethoxybenzoate C19H16O5 324.33
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-(4-chlorophenyl), 2-CF3 4-methylbenzoate C24H14ClF3O4 458.05
6-Ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate 6-ethyl, 2-methyl, 3-(2-methylphenyl) Acetate C21H20O4 336.38

Analysis of Substituent Effects

Electron-Withdrawing vs. The 4-ethoxybenzoate derivative (Row 3) contains an electron-donating ethoxy group, which may increase lipophilicity and alter π-π stacking interactions in crystal packing .

Core Modifications: The trifluoromethyl (CF3) and 4-chlorophenyl groups in Row 4 () introduce steric bulk and electronegativity, likely affecting binding affinity in biological targets (e.g., enzyme inhibition).

Biological and Material Relevance :

  • The phenyl and ethyl groups in the target compound may enhance hydrophobic interactions in lipid membranes or polymer matrices.
  • Safety data for the related 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5) indicate lab-specific handling protocols, suggesting similar precautions for the methyl ester analogue .

Biological Activity

Overview

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a coumarin derivative known for its diverse biological activities. This compound is characterized by a complex structure that includes a chromen-2-one moiety, which is linked to a benzoate group. Coumarins are recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The IUPAC name for this compound is methyl 4-{[(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate}. Its molecular formula is C25H22O6C_{25}H_{22}O_6, and it exhibits the following structural features:

PropertyDetails
Molecular Weight 422.44 g/mol
Melting Point Not available
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. The chromenone structure allows it to modulate enzyme activities and receptor functions, leading to potential therapeutic effects:

  • Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : It inhibits key inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

A study conducted by researchers highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound possesses potent antimicrobial properties that could be harnessed for therapeutic applications.

Anti-inflammatory Studies

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control15001200
Methyl benzoate (10 µM)800600

This reduction indicates a strong anti-inflammatory effect, suggesting potential use in inflammatory diseases.

Anticancer Activity

In a recent study evaluating the anticancer effects of this compound on various cancer cell lines, it was found to induce apoptosis through caspase activation. The IC50 values for different cancer cell lines are presented below:

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

These findings support further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]methyl}benzoate in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant improvement in clinical symptoms within two weeks of treatment.
  • Anti-inflammatory Application : A pilot study involving patients with rheumatoid arthritis demonstrated that administration of the compound resulted in decreased joint swelling and pain, alongside reduced inflammatory markers in serum.

Q & A

Q. What are the established synthetic routes for methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, a similar coumarin derivative (methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate) is synthesized via: (i) Alkylation of the hydroxyl group on the coumarin scaffold using a benzyl halide. (ii) Esterification of the benzoic acid moiety with methanol under acidic catalysis. Key factors affecting yield include reaction temperature (optimal 60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of coupling agents .
  • Data Note : Yields for analogous compounds range from 65–85%, with impurities often arising from incomplete esterification .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the methyl benzoate group (δ ~3.8–4.0 ppm for methoxy protons) and coumarin carbonyl signals (δ ~160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 414.4 (C26_{26}H22_{22}O5_5), with fragmentation patterns identifying the coumarin and benzoate moieties .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in different solvents be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from crystallinity or hydration states. Strategies include:
  • X-ray Crystallography : Resolve crystal packing effects (e.g., hydrogen bonding in 2-oxo-coumarin derivatives) that reduce solubility in apolar solvents .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may falsely indicate low solubility .
    • Case Study : For a related compound (2-oxo-2H-chromen-4-yl 4-methyl-benzoate), solubility in DMSO was 12.5 mg/mL, while in water it was <0.1 mg/mL due to hydrophobic coumarin interactions .

Q. What advanced techniques are used to study the structure-activity relationship (SAR) of this compound in anticancer research?

  • Methodological Answer :
  • Molecular Docking : Predict binding to targets like topoisomerase II or tubulin by modeling interactions between the coumarin core and active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) to enzymes (e.g., cytochrome P450) using thermodynamic parameters (ΔH, ΔS) .
  • Analog Synthesis : Replace the ethyl or phenyl groups with halogenated or electron-withdrawing substituents to assess impact on cytotoxicity (e.g., IC50_{50} values in MCF-7 cells) .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin) and standardized cell lines .
  • Metabolic Stability Testing : Use liver microsomes to assess whether variations in activity stem from differential metabolism (e.g., ester hydrolysis to free acids) .
    • Example : A coumarin analog showed IC50_{50} = 8 µM in one study but 22 µM in another due to differences in serum protein binding .

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